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molecular formula C8H12N2O B8350353 3,5-Diamino-(2-hydroxyethyl)benzene

3,5-Diamino-(2-hydroxyethyl)benzene

Cat. No. B8350353
M. Wt: 152.19 g/mol
InChI Key: MMMRKZRSYPTOPN-UHFFFAOYSA-N
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Patent
US06310243B1

Procedure details

3,5-Dinitro-(2-hydroxyethyl)benzene (0.18 g, 0.85 mmol) was dissolved in methanol (50 ml) and hydrogenated over Pd/c (10%) in a Parr apparatus at 60 psi. After complete hydrogen uptake the catalyst was filtered off and the solvent was evaporated which gave a solid residue of 0.10 g (81%).
Name
3,5-Dinitro-(2-hydroxyethyl)benzene
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][OH:15])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][OH:15])[CH:7]=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
3,5-Dinitro-(2-hydroxyethyl)benzene
Quantity
0.18 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])CCO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After complete hydrogen uptake the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated which
CUSTOM
Type
CUSTOM
Details
gave a solid residue of 0.10 g (81%)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=C(C1)N)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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